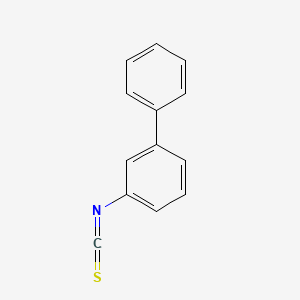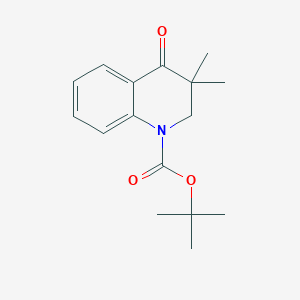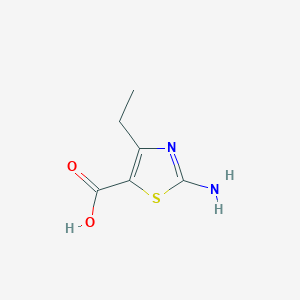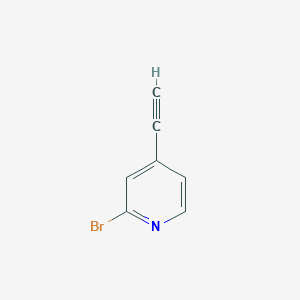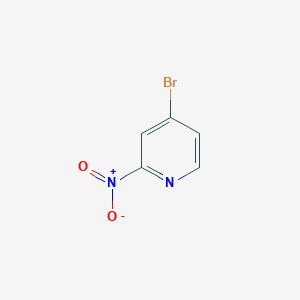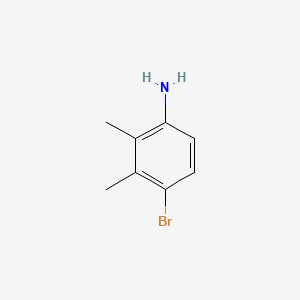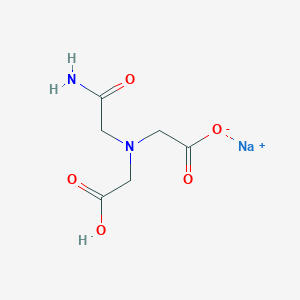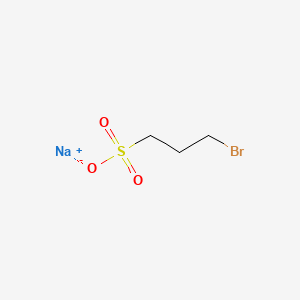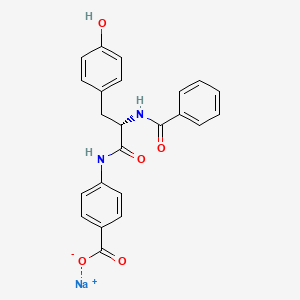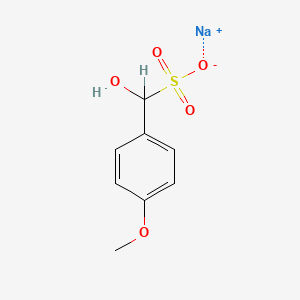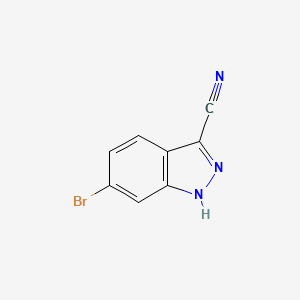
6-Bromo-1H-indazole-3-carbonitrile
Descripción general
Descripción
6-Bromo-1H-indazole-3-carbonitrile is a brominated indazole derivative that has been studied for its potential inhibitory effects on nitric oxide synthases (NOS). The substitution of a bromine atom at the third position on the indazole ring structure has been found to significantly enhance the inhibitory effects on NOS, particularly when compared to its non-brominated analogs .
Synthesis Analysis
The synthesis of indazole derivatives, including those substituted at the 7-position, has been explored in the context of developing NOS inhibitors. While the specific synthesis of 6-bromo-1H-indazole-3-carbonitrile is not detailed in the provided papers, the general approach to synthesizing substituted indazoles often involves the formation of the indazole core followed by functional group modifications, such as halogenation, to achieve the desired substitution pattern .
Molecular Structure Analysis
The molecular structure of a closely related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, has been determined using single-crystal X-ray diffraction. This analysis revealed that the crystals are monoclinic with two molecules in a unit cell. The dimensions and space group information provide insight into the molecular conformation and packing within the crystal lattice . Although this is not the exact compound , the structural analysis of similar brominated indazoles can offer valuable information about the potential geometry and electronic configuration of 6-bromo-1H-indazole-3-carbonitrile.
Chemical Reactions Analysis
The reactivity of brominated indazole derivatives under nucleophilic conditions has been studied. For instance, reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines have been investigated, leading to the formation of 3-amino-substituted derivatives. These reactions demonstrate the potential for brominated heterocycles to undergo nucleophilic substitution, which could be relevant for the chemical behavior of 6-bromo-1H-indazole-3-carbonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-1H-indazole-3-carbonitrile can be inferred from related studies on brominated heterocycles. These compounds typically exhibit significant biological activity due to their ability to interact with various enzymes and receptors. The presence of the bromine atom is likely to influence the lipophilicity, electronic properties, and steric effects of the molecule, which in turn can affect its binding affinity and inhibitory potency towards target enzymes such as NOS .
Aplicaciones Científicas De Investigación
“6-Bromo-1H-indazole-3-carbonitrile” is a chemical compound with the CAS Number: 885278-24-0 . It has a molecular weight of 222.04 .
Indazole-containing heterocyclic compounds, which “6-Bromo-1H-indazole-3-carbonitrile” is a part of, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
The synthesis of indazoles has been a topic of recent research. Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .
-
Medicinal Applications Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They can act as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
-
Treatment of Respiratory Diseases Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
-
Synthesis of 1H- and 2H-Indazoles The compound can be used in the synthesis of 1H- and 2H-indazoles. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
-
Anticancer, Antiangiogenic, and Antioxidant Agents A novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives have been synthesized and evaluated as anticancer, antiangiogenic, and antioxidant agents .
-
Kinase Inhibitors Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .
-
Synthesis of Pharmaceutically Interesting Scaffolds Recent applications of 1H-indole-3-carbaldehyde in sustainable multicomponent reactions have been highlighted. This provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Safety And Hazards
Direcciones Futuras
Recent advances in the synthesis of indazole derivatives have been summarized in the literature . These advances include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . These developments could potentially guide future research involving 6-Bromo-1H-indazole-3-carbonitrile.
Propiedades
IUPAC Name |
6-bromo-1H-indazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-5-1-2-6-7(3-5)11-12-8(6)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMHCHQOAQMIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646555 | |
| Record name | 6-Bromo-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1H-indazole-3-carbonitrile | |
CAS RN |
885278-24-0 | |
| Record name | 6-Bromo-1H-indazole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)
